1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis, which is the process of deconstructing the compound into simpler precursors .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound and predicting its behavior in various chemical contexts .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Enzyme Inhibition
- β-Glucuronidase Inhibition : 2-Benzhydryl-1,3-indandione, a compound structurally related to 1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea, was found to be a potent inhibitor of β-glucuronidase, an enzyme involved in carbohydrate metabolism and detoxification processes (Berg, Winter, De Boer, & Nauta, 1976).
Catalysis in Chemical Reactions
- Acid Anhydride Catalysis : Bi(OTf)(3), a catalyst for acylation of alcohols, demonstrated effectiveness with compounds related to this compound, indicating potential catalytic applications in organic synthesis (Orita, Tanahashi, Kakuda, & Otera, 2001).
Organic Synthesis
- Asymmetric Alkenylation : Research on 2,3-dihydrofuran, a molecule with structural similarities, showed its potential in organic synthesis, particularly in asymmetric alkenylation reactions (Ozawa, Kobatake, & Hayashi, 1993).
Coordination Chemistry
- Framework Formation : Treatment of 1,4-bis(imidazole-1-ylmethyl)benzene with Co(OAc)2 produced a complex with an open three-dimensional framework, suggesting potential applications in coordination chemistry (Zhao, Li, Wang, & Chen, 2002).
Drug Metabolism Studies
- Metabolism of Novel Antidepressants : A study on the metabolism of Lu AA21004, a novel antidepressant structurally related to this compound, highlighted the role of various cytochrome P450 enzymes, indicating its relevance in pharmacokinetics and drug metabolism (Hvenegaard et al., 2012).
Chemical Synthesis Techniques
- Green Synthesis of Sulfonamides : A study demonstrated the environmentally benign synthesis of sulfonamides, a process that could be relevant for compounds like this compound, given its structural properties (Shi et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(24-15-20-11-12-21(28-20)19-13-14-27-16-19)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,16,22H,15H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMQYWMERBQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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